An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride
An In-depth Technical Guide to (2-Chlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)methanesulfonyl chloride, with the CAS Registry Number 77421-13-7, is a sulfonyl chloride derivative.[1] Compounds of this class are characterized by the functional group -SO2Cl and are valuable reactive intermediates in organic synthesis. They serve as key precursors in the preparation of a variety of sulfur-containing compounds, including sulfonamides and sulfonate esters, which are significant scaffolds in medicinal chemistry. The presence of a chlorine atom on the phenyl ring influences the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (2-Chlorophenyl)methanesulfonyl chloride.
Chemical and Physical Properties
A summary of the key physical and chemical properties of (2-Chlorophenyl)methanesulfonyl chloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C7H6Cl2O2S | [2] |
| Molecular Weight | 225.09 g/mol | [2] |
| Melting Point | 60 °C | [2] |
| Boiling Point | 321.2 °C at 760 mmHg | [2] |
| Density | 1.499 g/cm³ | [2] |
| Flash Point | 148 °C | [2] |
| Appearance | Not specified (typically a solid at room temperature) | |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Spectroscopic Data
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¹H NMR: The spectrum would likely show a singlet for the methylene (-CH2-) protons and a complex multiplet pattern for the four aromatic protons on the disubstituted benzene ring. ChemicalBook provides an entry for the 1H NMR spectrum, though access may require a subscription.[1]
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¹³C NMR: The spectrum would exhibit a peak for the methylene carbon and several peaks in the aromatic region for the carbons of the benzene ring.
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Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum is expected to show strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]
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Mass Spectrometry: Predicted collision cross-section values for various adducts of the molecule have been calculated, which can aid in its identification via ion mobility-mass spectrometry.[5]
Synthesis
While a specific, detailed experimental protocol for the synthesis of (2-Chlorophenyl)methanesulfonyl chloride is not available in the searched literature, a common method for the preparation of arylmethylsulfonyl chlorides is through the oxidative chlorination of the corresponding thiol (mercaptan).
A plausible synthetic route is the oxidation of 2-chlorobenzyl mercaptan. Several reagents can be employed for this transformation. A general and efficient method involves the use of hydrogen peroxide and thionyl chloride.[6]
Experimental Workflow: Synthesis of (2-Chlorophenyl)methanesulfonyl chloride
Caption: Plausible synthetic route for (2-Chlorophenyl)methanesulfonyl chloride.
General Experimental Protocol: Oxidative Chlorination of a Thiol
Caution: This reaction should be performed in a well-ventilated fume hood, as toxic gases may be evolved. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
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To a stirred solution of the corresponding thiol (1 equivalent) in a suitable organic solvent (e.g., acetonitrile), add hydrogen peroxide (H₂O₂) (typically 3 equivalents).[6]
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1 equivalent) to the reaction mixture.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
-
The product may be further purified by recrystallization or column chromatography.
Reactivity
(2-Chlorophenyl)methanesulfonyl chloride is an electrophilic compound, with the sulfur atom being susceptible to nucleophilic attack. The sulfonyl chloride group is a good leaving group, facilitating substitution reactions.
Reaction with Nucleophiles
It readily reacts with various nucleophiles, such as amines, alcohols, and water.
-
Reaction with Amines: The reaction with primary or secondary amines yields the corresponding sulfonamides. This is a widely used transformation in the synthesis of pharmaceutical compounds.[7]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.
-
Hydrolysis: (2-Chlorophenyl)methanesulfonyl chloride reacts with water, likely to form the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.[3]
Signaling Pathway: Reaction with an Amine
Caption: General reaction pathway with amines.
Representative Experimental Protocol: Synthesis of a Sulfonamide
The following is a general procedure for the reaction of a sulfonyl chloride with an amine, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[8]
-
In a test tube, dissolve the amine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Add (2-Chlorophenyl)methanesulfonyl chloride (1.1 equivalents) to the mixture.
-
Stopper the test tube and shake vigorously. The reaction is often exothermic, and cooling may be necessary.
-
After the reaction is complete (indicated by the disappearance of the sulfonyl chloride), the nature of the product will depend on the starting amine:
-
Primary amine: The resulting sulfonamide is acidic and will dissolve in the basic solution. Acidification of the solution will precipitate the sulfonamide.
-
Secondary amine: The resulting sulfonamide is neutral and will precipitate from the basic solution as an insoluble solid.
-
Tertiary amine: No reaction occurs, and the unreacted amine will be recovered.
-
Safety and Handling
(2-Chlorophenyl)methanesulfonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[9]
-
Handling: Use in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with water.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
(2-Chlorophenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (2-chlorophenyl)methanesulfonyl moiety. Its reactivity with a wide range of nucleophiles makes it a valuable building block for the creation of diverse molecular architectures, particularly in the field of drug discovery. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.
References
- 1. (2-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE(77421-13-7) 1H NMR spectrum [chemicalbook.com]
- 2. CAS#:77421-13-7 | (2-Chlorophenyl)-methanesulfonyl chloride | Chemsrc [chemsrc.com]
- 3. (2-Chloro-5-fluorophenyl)methanesulfonyl chloride (1308384-59-9) for sale [vulcanchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. PubChemLite - (2-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S) [pubchemlite.lcsb.uni.lu]
- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (2-Chlorophenyl)methanesulfonyl chloride - High purity | EN [georganics.sk]
